3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one
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Overview
Description
3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one is a heterocyclic compound that features a fused pyrrole and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyrazole with suitable reagents to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of materials with specific properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: This compound features phenyl groups instead of methyl groups and has different chemical properties and applications.
3,6-Di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: This compound contains thiophene groups and is used in different research contexts.
Uniqueness
3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one is unique due to its specific structural features and the presence of methyl groups, which influence its reactivity and potential applications. Its distinct properties make it a valuable compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3,6-dimethyl-5,6-dihydro-2H-pyrrolo[3,4-c]pyrazol-4-one |
InChI |
InChI=1S/C7H9N3O/c1-3-5-6(10-9-3)4(2)8-7(5)11/h4H,1-2H3,(H,8,11)(H,9,10) |
InChI Key |
BUBOWKKBZFMVAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NNC(=C2C(=O)N1)C |
Origin of Product |
United States |
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